molecular formula C12H27Br6O6PS B14505346 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane CAS No. 64375-05-9

2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane

Cat. No.: B14505346
CAS No.: 64375-05-9
M. Wt: 809.8 g/mol
InChI Key: GUQJOHBCSLWWMN-UHFFFAOYSA-N
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Description

2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is a complex organic compound that features both bromine and phosphorus atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromobutan-1-ol typically involves the bromination of butan-1-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butan-1-ol molecule. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

For the preparation of trihydroxy(sulfanylidene)-lambda5-phosphane, a phosphorus-containing precursor is reacted with a sulfur source under specific conditions to introduce the sulfanylidene group. The reaction conditions may involve the use of a solvent, temperature control, and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in 2,3-Dibromobutan-1-ol can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atoms can be reduced to form butan-1-ol derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 2,3-dibromobutanal or 2,3-dibromobutanoic acid.

    Reduction: Formation of butan-1-ol or its derivatives.

    Substitution: Formation of 2,3-dihydroxybutan-1-ol or other substituted derivatives.

Scientific Research Applications

2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the sulfanylidene group play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromobutan-1-ol: Similar in structure but with bromine atoms at different positions.

    2,3-Dimethoxypropan-1-ol: Contains methoxy groups instead of bromine atoms.

    2,3-Dibromo-1-propanol: A shorter chain analog with similar bromine substitution.

Uniqueness

2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to the presence of both bromine and phosphorus atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

64375-05-9

Molecular Formula

C12H27Br6O6PS

Molecular Weight

809.8 g/mol

IUPAC Name

2,3-dibromobutan-1-ol;trihydroxy(sulfanylidene)-λ5-phosphane

InChI

InChI=1S/3C4H8Br2O.H3O3PS/c3*1-3(5)4(6)2-7;1-4(2,3)5/h3*3-4,7H,2H2,1H3;(H3,1,2,3,5)

InChI Key

GUQJOHBCSLWWMN-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)Br)Br.CC(C(CO)Br)Br.CC(C(CO)Br)Br.OP(=S)(O)O

Origin of Product

United States

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